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Cat. No.: B12044051

Get Quote

Executive Summary
TRAP-5 (SFLLR-NH₂) is a synthetic pentapeptide agonist that selectively activates Protease-

Activated Receptor 1 (PAR-1) on human platelets, mimicking the action of thrombin without

proteolytic cleavage. While often used interchangeably in conversation with its hexapeptide

counterpart TRAP-6 (SFLLRN), TRAP-5 exhibits distinct pharmacological properties, most

notably a lower potency requiring higher concentrations for maximal activation.

This guide benchmarks the EC50 of TRAP-5 against the physiological standard (Thrombin) and

its primary alternative (TRAP-6/TFLLR), providing researchers with the data needed to

calibrate assays for Light Transmission Aggregometry (LTA) and Flow Cytometry.
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Agonist Sequence Target
Benchmark
EC50
(Aggregation)

Potency Rank

Thrombin N/A (Enzyme) PAR-1 & PAR-4 0.2 – 0.5 nM
High

(Physiological)

TFLLR-NH₂ TFLLR-NH₂
PAR-1 (Highly

Specific)
1.9 – 2.5 µM High (Synthetic)

TRAP-6 SFLLRN-NH₂
PAR-1

(Standard)
0.8 – 5.0 µM Moderate

TRAP-5 SFLLR-NH₂
PAR-1

(Truncated)
10 – 50 µM Low

Part 1: Mechanistic Background
The "Tethered Ligand" Mechanism
Thrombin activates platelets by cleaving the N-terminus of PAR-1, exposing a new N-terminal

sequence (SFLLRN...) which acts as a "tethered ligand," binding to the receptor's extracellular

loop 2 (ECL2) to trigger G-protein signaling.[1][2]

TRAP-5 (SFLLR) bypasses the enzymatic cleavage step by directly mimicking this tethered

ligand. However, because it lacks the sixth residue (Asparagine, N) found in the native

sequence, its binding affinity is reduced, necessitating higher molar concentrations to achieve

the same conformational change in PAR-1.

Signaling Pathway Visualization
The following diagram illustrates the PAR-1 activation cascade triggered by TRAP-5, leading to

platelet shape change and aggregation.
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Caption: TRAP-5 bypasses thrombin cleavage to directly activate PAR-1, triggering Gq-

mediated calcium mobilization and integrin activation.[3]

Part 2: Comparative Benchmarking Data
Light Transmission Aggregometry (LTA)
LTA remains the "gold standard" for assessing platelet function. The EC50 values below

represent the concentration required to induce 50% of the maximal aggregation response.[4]

Agonist EC50 Range
Maximal
Aggregation Conc.
[2][4]

Notes

TRAP-5 (SFLLR) 10 – 50 µM ~100 µM

Shows a "lag phase"

similar to thrombin but

requires significantly

higher molarity than

TRAP-6.

TRAP-6 (SFLLRN) 0.8 – 4.0 µM ~20 µM

The standard peptide

agonist. More potent

due to the presence of

Asparagine (N).

TFLLR-NH₂ 1.9 – 2.5 µM ~10 µM

A modified agonist

(Thr-Phe...) often cited

for higher PAR-1

specificity over PAR-2.

Thrombin 0.2 – 0.5 nM ~1 nM

Physiological enzyme.

Potency is orders of

magnitude higher than

peptides.

Critical Insight: When switching from TRAP-6 to TRAP-5, you must increase the concentration

by approximately 10-fold to achieve comparable aggregation kinetics. Using TRAP-5 at TRAP-

6 concentrations (e.g., 5 µM) will likely yield sub-threshold results.
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Calcium Mobilization (Flow Cytometry / Fluorometry)
Calcium flux assays are more sensitive than aggregation.

TRAP-5 EC50: ~15 µM[5]

TRAP-6 EC50: ~0.8 µM

Observation: TRAP-5 induces a rapid spike in intracellular Ca²⁺, but the sustained phase is

often weaker compared to Thrombin, which recruits additional signaling via GPIb.

Part 3: Experimental Protocol (Self-Validating)
This protocol describes the determination of EC50 for TRAP-5 using LTA. It includes a self-

validation step using Thrombin to ensure platelet viability.

Materials
TRAP-5 (SFLLR-NH₂): Reconstitute to 10 mM stock in sterile distilled water. Aliquot and

store at -20°C. Avoid repeated freeze-thaw.

Positive Control: Thrombin (1 U/mL final).[1]

Buffer: Tyrode’s Buffer (pH 7.4) with 2 mM Ca²⁺ (essential for aggregation).
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Caption: Standardized workflow for determining TRAP-5 EC50 in Platelet Rich Plasma (PRP).

Step-by-Step Procedure
Isolation: Centrifuge citrated whole blood at 200 x g for 10 minutes (no brake) to obtain

Platelet Rich Plasma (PRP).
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Normalization: Adjust platelet count to 250 x 10³/µL using autologous Platelet Poor Plasma

(PPP).

Resting: Allow platelets to rest at room temperature (20-25°C) for 30 minutes. Why? This

restores basal calcium levels and prevents pre-activation artifacts.

Dose-Response Setup: Prepare TRAP-5 working solutions to achieve final concentrations of:

1, 5, 10, 20, 50, and 100 µM.

Measurement:

Add 450 µL PRP to cuvette.

Add 50 µL agonist.[6]

Record light transmission for 5 minutes.

Calculation: Plot % Max Aggregation vs. Log[Agonist]. Use non-linear regression (4-

parameter logistic) to calculate EC50.

Troubleshooting & Optimization
Low Response? If 50 µM TRAP-5 yields <50% aggregation, check donor aspirin intake

(TRAP-5 is partially dependent on TxA2) or peptide degradation. Verify platelet viability with

1 U/mL Thrombin.

Peptide Stability: TRAP-5 is susceptible to plasma aminopeptidases. Use fresh aliquots. If

studying long-term effects, consider adding an aminopeptidase inhibitor (e.g., Amastatin),

though this is rarely needed for standard LTA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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